molecular formula C20H33NO8S B3177017 t-Boc-N-Amido-PEG4-Tos CAS No. 1246999-33-6

t-Boc-N-Amido-PEG4-Tos

Cat. No.: B3177017
CAS No.: 1246999-33-6
M. Wt: 447.5 g/mol
InChI Key: NWLAEQSWDZYPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG4-Tos typically involves the following steps:

    Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected amine is then reacted with a polyethylene glycol (PEG) chain to form the PEGylated intermediate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in facilities equipped with advanced chemical synthesis and purification technologies .

Chemical Reactions Analysis

Types of Reactions: t-Boc-N-Amido-PEG4-Tos undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: t-Boc-N-Amido-PEG4-Tos is widely used in the synthesis of complex molecules, including drug conjugates and peptide-based therapeutics. The compound’s PEG spacer enhances solubility and bioavailability, making it a valuable tool in medicinal chemistry .

Biology: In biological research, this compound is used for bioconjugation and labeling of biomolecules. The compound’s hydrophilic PEG spacer improves the solubility and stability of conjugated biomolecules, facilitating their use in various biological assays .

Medicine: this compound is employed in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The compound’s ability to enhance solubility and stability of drug molecules makes it a valuable component in pharmaceutical formulations .

Industry: In industrial applications, this compound is used in the production of advanced materials and surface modifications. The compound’s PEG spacer allows for the creation of hydrophilic surfaces, which are beneficial in various industrial processes .

Properties

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO8S/c1-17-5-7-18(8-6-17)30(23,24)28-16-15-27-14-13-26-12-11-25-10-9-21-19(22)29-20(2,3)4/h5-8H,9-16H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLAEQSWDZYPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128434
Record name 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246999-33-6
Record name 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246999-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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